molecular formula C20H22N6O3 B2465828 2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide CAS No. 919030-94-7

2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide

Cat. No. B2465828
M. Wt: 394.435
InChI Key: FXCGBQLNVDEEDP-UHFFFAOYSA-N
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Description

2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality 2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts during the synthesis of oligonucleotide sequences highlight the intricate chemistry of purine derivatives. These salts represent a new family of ionic side-products that emerge under specific conditions, demonstrating the complexity of synthetic pathways involving purine analogs (Adamiak, Biała, & Skalski, 1985). Additionally, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives and their acidity constants reveal insights into the electronic and structural properties of similar acetamide compounds (Duran & Canbaz, 2013).

Biological Applications

The discovery of selective antagonist ligands for A2B adenosine receptors, such as MRE 2029-F20, underscores the potential therapeutic implications of purine derivatives in modulating receptor activities. These findings are crucial for developing new drugs targeting specific adenosine receptor subtypes (Baraldi et al., 2004). Furthermore, the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) using PET scans highlights the application of purine analogs in diagnostic imaging and the study of enzyme function in vivo (Gao, Wang, & Zheng, 2016).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones for antimicrobial activities exemplify the ongoing research into purine derivatives as potential antimicrobial agents. These compounds have been tested against various bacterial strains, demonstrating the broad applicability of purine-based compounds in addressing resistance issues (Sharma, Sharma, & Rane, 2004). Similarly, the creation of imidazopyridine- and purine-thioacetamide derivatives for anticancer activities showcases the exploration of these compounds in oncology, offering new avenues for cancer treatment (Duran & Demirayak, 2012).

properties

IUPAC Name

2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-11-12(2)26-16-17(23(4)20(29)24(18(16)28)10-15(21)27)22-19(26)25(11)13(3)14-8-6-5-7-9-14/h5-9,13H,10H2,1-4H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCGBQLNVDEEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)N)C(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610337

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